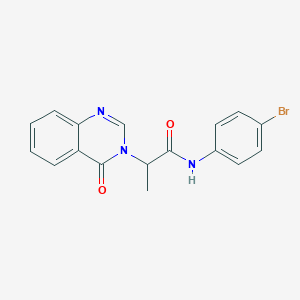
4-Methylpiperazino (8-quinolyl) sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpiperazino (8-quinolyl) sulfone, also known as PMSQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its ability to act as an inhibitor for enzymes, which can have implications in the treatment of various diseases. The purpose of
科学的研究の応用
4-Methylpiperazino (8-quinolyl) sulfone has been studied for its potential use as an inhibitor for various enzymes. In particular, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has implications for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.
作用機序
The mechanism of action of 4-Methylpiperazino (8-quinolyl) sulfone involves its ability to bind to the active site of enzymes, inhibiting their activity. Specifically, this compound has been shown to bind to the zinc ion in the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to have anti-inflammatory properties and to be effective against certain bacterial strains. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of 4-Methylpiperazino (8-quinolyl) sulfone is its relatively simple synthesis method, which allows for the production of high yields of pure compound. Additionally, its low toxicity profile makes it a safe candidate for use in lab experiments. However, one limitation of this compound is its specificity for certain enzymes, which may limit its potential applications.
将来の方向性
There are a number of future directions for research on 4-Methylpiperazino (8-quinolyl) sulfone. One area of interest is its potential use in the treatment of glaucoma, epilepsy, and cancer. Additionally, further research is needed to explore its anti-inflammatory and antibacterial properties. Finally, there is potential for the development of new inhibitors based on the structure of this compound, which may have broader applications in the field of enzyme inhibition.
合成法
The synthesis of 4-Methylpiperazino (8-quinolyl) sulfone involves the reaction of 4-methylpiperazine with 8-hydroxyquinoline-2-sulfonic acid in the presence of a base such as sodium hydroxide. The resulting compound is then purified through a series of recrystallization steps. This method has been shown to be effective in producing high yields of this compound with good purity.
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
8-(4-methylpiperazin-1-yl)sulfonylquinoline |
InChI |
InChI=1S/C14H17N3O2S/c1-16-8-10-17(11-9-16)20(18,19)13-6-2-4-12-5-3-7-15-14(12)13/h2-7H,8-11H2,1H3 |
InChIキー |
YOLOLRZIROLLOD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)

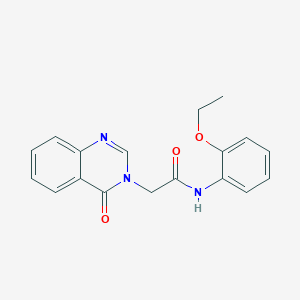
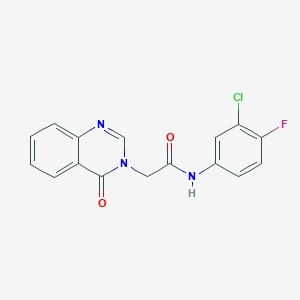
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
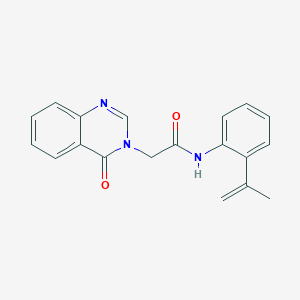
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
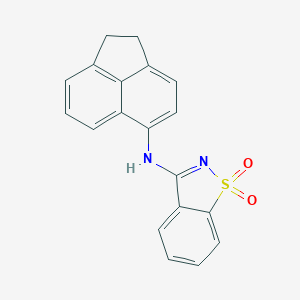
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
